molecular formula C13H19NO B2712951 4-(3-Phenylpropyl)morpholine CAS No. 25262-57-1

4-(3-Phenylpropyl)morpholine

Cat. No. B2712951
CAS RN: 25262-57-1
M. Wt: 205.301
InChI Key: LEIREMDVERZAKS-UHFFFAOYSA-N
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Description

“4-(3-Phenylpropyl)morpholine” is a chemical compound . Morpholine, a derivative of this compound, is commonly used in the synthesis of macrocyclic urea compounds, which can act as potent Chk1 inhibitors .


Synthesis Analysis

Morpholines, including “4-(3-Phenylpropyl)morpholine”, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

  • Antimicrobial and Modulating Activity : The compound 4-(Phenylsulfonyl) morpholine, related to 4-(3-Phenylpropyl)morpholine, demonstrates antimicrobial properties. It was studied for its antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. It showed significant modulating activity in combination with antibiotics against multi-resistant strains (Oliveira et al., 2015).

  • Central Nervous System Effects : A study on 2‐Aryl‐4‐(3‐arylpropyl)morpholines, a class including 4-(3-Phenylpropyl)morpholine, reported their synthesis and pharmacological assessment. These compounds were tested for their effects on the central nervous system in mice, including evaluations of sleep time, locomotor activity, and antidepressive activity (Avramova et al., 1998).

  • Antibacterial, Antioxidant, and Anti-TB Activity : A synthesized derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was found to have remarkable anti-TB activity and superior anti-microbial activity. It was also screened for antioxidant and anti-diabetic properties, showing effectiveness against tuberculosis and microbial infections (Mamatha S.V et al., 2019).

  • Inhibition of PI3K-AKT-mTOR Pathway : Morpholines, including derivatives of 4-(3-Phenylpropyl)morpholine, are important in inhibiting the PI3K-AKT-mTOR pathway, a key signaling pathway in cell growth and cancer. A study discovered a potent non-nitrogen containing morpholine isostere, indicating its potential in cancer therapeutics (Hobbs et al., 2019).

  • Synthesis of Novel Derivatives for Biological Studies : Research has been conducted on synthesizing and characterizing various morpholine derivatives, including those related to 4-(3-Phenylpropyl)morpholine, for potential biological activities. These studies contribute to understanding the chemical properties and potential therapeutic uses of these compounds (He et al., 2015).

  • Antimicrobial Agents : Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and showed promising antimicrobial activity against various bacterial and fungal organisms, indicating the potential of morpholine derivatives in antimicrobial applications (Panneerselvam et al., 2005).

properties

IUPAC Name

4-(3-phenylpropyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIREMDVERZAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320360
Record name 4-(3-phenylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Phenylpropyl)morpholine

CAS RN

25262-57-1
Record name 4-(3-phenylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
E Sguazzini, HR Schmidt, KA Iyer, AC Kruse… - Bioorganic & Medicinal …, 2017 - Elsevier
Fenpropimorph (1) is considered a “super high-affinity” σ 1 receptor ligand (K i = 0.005 nM for guinea pig σ 1 receptors). Here, we examine the binding of 1 and several of its …
Number of citations: 9 www.sciencedirect.com
R Savela, D Vogt, R Leino - European Journal of Organic …, 2020 - Wiley Online Library
A robust alcohol amination protocol using common saturated amines and primary alcohols as starting materials is described. The reactions are catalyzed by combination of dichloro(p‐…
H Huang, JY Kang - The Journal of Organic Chemistry, 2017 - ACS Publications
A novel protocol for extending the scope of the Mitsunobu reaction to include amine nucleophiles to form C–N bonds through the utilization of N-heterocyclic phosphine-butane (NHP-…
Number of citations: 41 pubs.acs.org
J Castillo-Lora, MF Delley, SM Laga… - The Journal of Physical …, 2020 - ACS Publications
Transfers of multiple electrons and protons are challenging yet central to many energy-conversion processes and other chemical and biochemical reactions. Semiconducting oxides can …
Number of citations: 19 pubs.acs.org
S Seifert, HJ Pietzsch, M Scheunemann, H Spies… - Applied radiation and …, 1998 - Elsevier
The no carrier added (nca) preparation of potentially receptor-binding ‘3 + 1’ mixed-ligand technetium complexes has not so far been successfully accomplished. This article deals with …
Number of citations: 33 www.sciencedirect.com
B Zhang, H Li, Y Ding, Y Yan, J An - The Journal of Organic …, 2018 - ACS Publications
A practical and scalable single electron transfer reduction mediated by sodium dispersions has been developed for the reduction and reductive deuteration of tertiary amides. The …
Number of citations: 43 pubs.acs.org
Y Corre, V Rysak, M Nagyházi… - European Journal of …, 2020 - Wiley Online Library
A single and accessible cationic iridium III metallacycle effectively catalyzes the one‐pot sequential double hydrosilylation of challenging α,β‐unsaturated secondary and tertiary amides …
MT Peruzzi - 2019 - cdr.lib.unc.edu
Catalytic methods for dearomatization transform readily available achiral molecules into stereochemically and functionally rich building blocks. Current methods for dearomatization are …
Number of citations: 0 cdr.lib.unc.edu
SS Kolmar - 2019 - search.proquest.com
The thermodynamically coupled transfer of chemistry's most basic components, protons (H+) and electrons (e-), is one of chemistry's most fundamental processes. This so called proton …
Number of citations: 0 search.proquest.com
CR Pandit, NS Mani - Synthesis, 2009 - thieme-connect.com
A novel, one-pot protocol for the direct reductive amination of aldehyde bisulfite adducts is reported. Bisulfite adducts of aliphatic and aromatic aldehydes, on treatment with an organic …
Number of citations: 21 www.thieme-connect.com

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